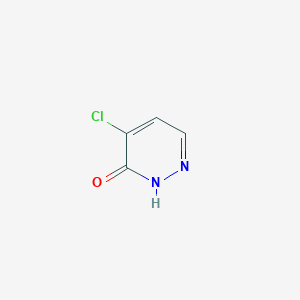
Diethyl (2-oxoethyl)phosphonate
概要
説明
Diethyl (2-oxoethyl)phosphonate is a clear colorless to light yellow liquid . It is used in the preparation of enantipure acetoxyalkanephosphonates through dynamic enzymic kinetic resolution alpha- and beta-hydroxalkanephosphonates .
Synthesis Analysis
The synthesis of Diethyl (2-oxoethyl)phosphonate involves hydrogenation of the N–O bond together with the removal of the benzyl group in isoxazolidine . This releases the free amino group, which subsequently becomes involved in spontaneous intramolecular cyclization to -lactam to produce phosphonate in good yield (75%) .Molecular Structure Analysis
The molecular formula of Diethyl (2-oxoethyl)phosphonate is C6H13O4P . The average mass is 180.139 Da and the monoisotopic mass is 180.055145 Da .Chemical Reactions Analysis
Diethyl (2-oxoethyl)phosphonate is a reactant involved in various synthesis processes such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for synthesis of diazo-phosphonyl compounds .Physical And Chemical Properties Analysis
Diethyl (2-oxoethyl)phosphonate has a density of 1.1±0.1 g/cm3 . The boiling point is 240.6±23.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.8±3.0 kJ/mol . The flash point is 113.4±42.9 °C . The index of refraction is 1.414 .科学的研究の応用
Organophosphorus Chemistry and Phosphonic Acids
Phosphonic acids constitute a crucial category of organophosphorus compounds. They find applications in chemical biology, medicine, materials science, and other domains . Diethyl (2-oxoethyl)phosphonate serves as a versatile precursor for synthesizing phosphonic acids. Here’s how it works:
Diazo Transfer Reactions
The compound serves as a diazo-phosphonyl precursor. Diazo transfer reactions using Diethyl (2-oxoethyl)phosphonate lead to diazo-phosphonyl compounds, which have applications in synthetic chemistry.
Safety and Hazards
When handling Diethyl (2-oxoethyl)phosphonate, it is advised to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .
将来の方向性
The future directions of Diethyl (2-oxoethyl)phosphonate research could involve the exploration of microwave-assisted synthesis. This method has been found to dramatically accelerate quantitative silyldealkylation compared to conventional heating and is highly chemoselective . This could be an important enhancement of the conventional method with significant advantages .
作用機序
Biochemical Pathways
For instance, they can act as analogs of natural biochemicals, interfering with normal metabolic processes .
Action Environment
The action, efficacy, and stability of Diethyl (2-oxoethyl)phosphonate can be influenced by various environmental factors. These could include pH, temperature, and the presence of other chemicals . .
特性
IUPAC Name |
2-diethoxyphosphorylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWQVTBJLLXLPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30321558 | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2-oxoethyl)phosphonate | |
CAS RN |
1606-75-3 | |
| Record name | 1606-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (2-oxoethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30321558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main finding of the research paper regarding Diethyl (2-oxoethyl)phosphonate synthesis?
A1: The paper describes a novel method for synthesizing Diethyl (2-oxoethyl)phosphonates. The researchers successfully produced these compounds by reacting α-bromo ketones with Diethyl chlorophosphate. [] This method offers a potentially valuable alternative route for the preparation of these compounds.
Q2: Are there any details about the reaction conditions or yields for this synthesis?
A2: While the abstract doesn't provide specific details about reaction conditions or yields, it highlights the successful synthesis of Diethyl (2-oxoethyl)phosphonates using this method. [] Further information about reaction optimization, yields, and characterization data would likely be found within the full text of the paper.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[9H-fluorene-9,9'(10'H)-phenanthren]-10'-one](/img/structure/B156316.png)
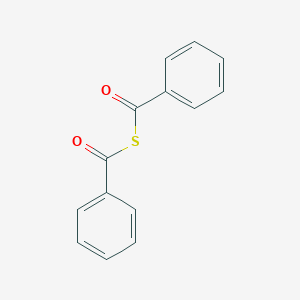

![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)

![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
![(9-Methyl-9-azabicyclo[3.3.1]nonan-3-yl) 2-hydroxy-2,2-diphenylacetate](/img/structure/B156327.png)
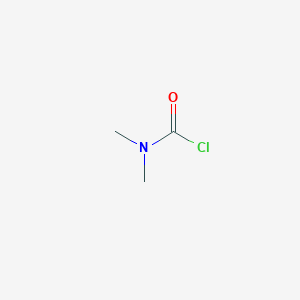
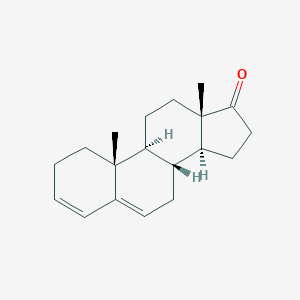
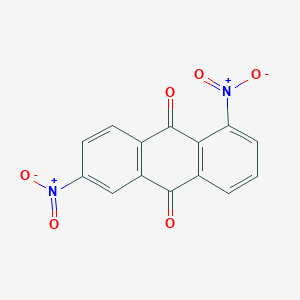
![Thulium chloride heptahydrate [MI]](/img/structure/B156337.png)

